molecular formula C6H5BrFNO B1405128 5-Amino-2-bromo-3-fluorophenol CAS No. 1785451-03-7

5-Amino-2-bromo-3-fluorophenol

Cat. No. B1405128
M. Wt: 206.01 g/mol
InChI Key: QOVJNLOUHMZGIR-UHFFFAOYSA-N
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Description

5-Amino-2-bromo-3-fluorophenol (5-ABF) is a versatile and multifunctional compound that has been studied for its potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry. 5-ABF is an aromatic compound that is composed of an amino group, a bromine atom, and a fluorine atom. It is a colorless crystalline solid that is soluble in organic solvents such as ethanol and acetone. 5-ABF has been used in a variety of organic reactions, including the synthesis of heterocyclic compounds, the synthesis of chiral compounds, the preparation of bioactive compounds, and the synthesis of natural products.

Scientific Research Applications

5-Amino-2-bromo-3-fluorophenol has been studied for its potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry. It has been used in the synthesis of heterocyclic compounds, the synthesis of chiral compounds, the preparation of bioactive compounds, and the synthesis of natural products. 5-Amino-2-bromo-3-fluorophenol has also been used as a chiral catalyst for the asymmetric synthesis of organic compounds and as a reagent for the synthesis of polymers.

Mechanism Of Action

The mechanism of action of 5-Amino-2-bromo-3-fluorophenol is not well understood. However, it is believed that the bromine atom and the fluorine atom interact with the amino group to form an intermediate complex, which then undergoes a rearrangement to form the desired product. The reaction is believed to be catalyzed by the presence of a base, such as triethylamine or pyridine, which helps to activate the reactants.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-Amino-2-bromo-3-fluorophenol are not well understood. However, it has been suggested that 5-Amino-2-bromo-3-fluorophenol may have potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. In addition, 5-Amino-2-bromo-3-fluorophenol has been studied for its potential to inhibit the growth of bacteria and fungi.

Advantages And Limitations For Lab Experiments

5-Amino-2-bromo-3-fluorophenol is a versatile and multifunctional compound that is useful for a variety of laboratory experiments. One of the main advantages of using 5-Amino-2-bromo-3-fluorophenol is its low cost and availability. Additionally, it is relatively easy to synthesize 5-Amino-2-bromo-3-fluorophenol from commercially available starting materials. However, there are some limitations to using 5-Amino-2-bromo-3-fluorophenol in laboratory experiments. For example, it is not very stable in aqueous solutions and can decompose when exposed to light or heat.

Future Directions

Despite its potential applications, the mechanism of action of 5-Amino-2-bromo-3-fluorophenol is still not well understood. Therefore, further research is needed to better understand the biochemical and physiological effects of 5-Amino-2-bromo-3-fluorophenol. Additionally, further research is needed to investigate the potential applications of 5-Amino-2-bromo-3-fluorophenol in the treatment of various diseases. Finally, more research is needed to develop new synthetic methods for the synthesis of 5-Amino-2-bromo-3-fluorophenol and to explore the potential applications of 5-Amino-2-bromo-3-fluorophenol in the synthesis of polymers.

properties

IUPAC Name

5-amino-2-bromo-3-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c7-6-4(8)1-3(9)2-5(6)10/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVJNLOUHMZGIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)Br)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-bromo-3-fluorophenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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